molecular formula C22H18ClFN2O4S B12502126 N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide

Cat. No.: B12502126
M. Wt: 460.9 g/mol
InChI Key: JDVYANFRFGELKT-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a chloro group, and a fluorophenyl-methylsulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.

    Formation of 2-Chloro-5-nitrobenzoic acid: This involves the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.

    Reduction of Nitro Group: The nitro group in 2-chloro-5-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in hydrochloric acid.

    Coupling Reaction: The final step involves coupling the 3-acetylphenylamine with the reduced 2-chloro-5-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenyl N-(3-acetylphenyl)carbamate
  • N-(3-Acetylphenyl)-4-{[(4-fluorophenyl)sulfonyl]amino}benzamide
  • N-(3-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Uniqueness

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18ClFN2O4S

Molecular Weight

460.9 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzamide

InChI

InChI=1S/C22H18ClFN2O4S/c1-14(27)15-4-3-5-17(12-15)25-22(28)20-13-19(10-11-21(20)23)31(29,30)26(2)18-8-6-16(24)7-9-18/h3-13H,1-2H3,(H,25,28)

InChI Key

JDVYANFRFGELKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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